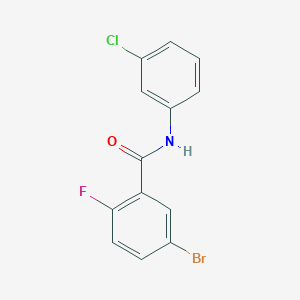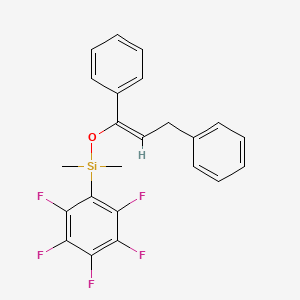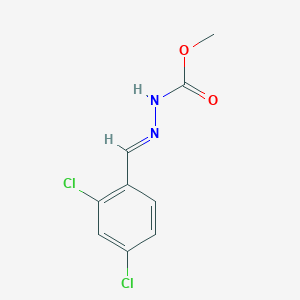
Methyl N-(2,4-dichlorobenzylideneamino)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(2,4-dichlorobenzylideneamino)carbamate is an organic compound with the molecular formula C9H8Cl2N2O2 and a molecular weight of 247.082 g/mol . This compound is part of the carbamate family, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(2,4-dichlorobenzylideneamino)carbamate typically involves the reaction of methyl carbamate with 2,4-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is usually purified through crystallization or distillation techniques to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Methyl N-(2,4-dichlorobenzylideneamino)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield amines .
科学的研究の応用
Methyl N-(2,4-dichlorobenzylideneamino)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of Methyl N-(2,4-dichlorobenzylideneamino)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
類似化合物との比較
Similar Compounds
- Methyl N-(2,4-dichlorophenyl)carbamate
- Methyl N-(2,4-xylyl)carbamate
- 2-(2,4-dichlorophenoxy)ethyl N-(2,3-xylyl)carbamate
- 2,4-dibromophenyl N-(2,5-dimethylphenyl)carbamate
Uniqueness
Methyl N-(2,4-dichlorobenzylideneamino)carbamate is unique due to its specific structural features, such as the presence of the 2,4-dichlorobenzylideneamino group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
103413-10-1 |
|---|---|
分子式 |
C9H8Cl2N2O2 |
分子量 |
247.07 g/mol |
IUPAC名 |
methyl N-[(E)-(2,4-dichlorophenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C9H8Cl2N2O2/c1-15-9(14)13-12-5-6-2-3-7(10)4-8(6)11/h2-5H,1H3,(H,13,14)/b12-5+ |
InChIキー |
DSMXIGPLIIYFNC-LFYBBSHMSA-N |
異性体SMILES |
COC(=O)N/N=C/C1=C(C=C(C=C1)Cl)Cl |
正規SMILES |
COC(=O)NN=CC1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




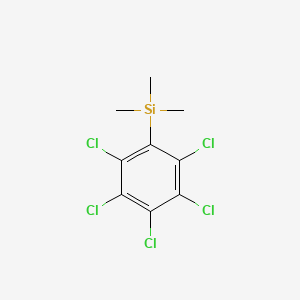
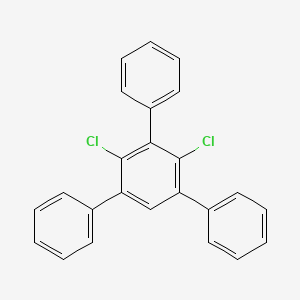
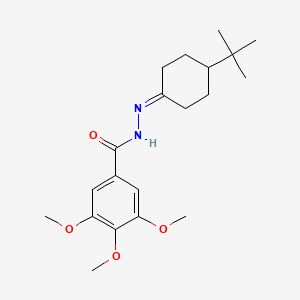
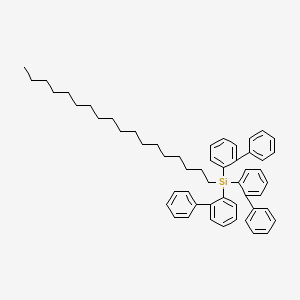
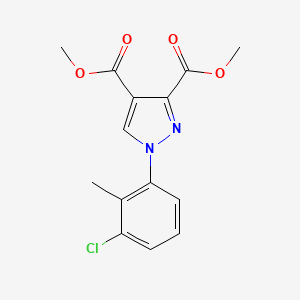
![Ethyl 4-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B15075907.png)
![2-(1H-Benzo[d]imidazol-2-yl)benzenethiol](/img/structure/B15075908.png)
![N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine](/img/structure/B15075919.png)
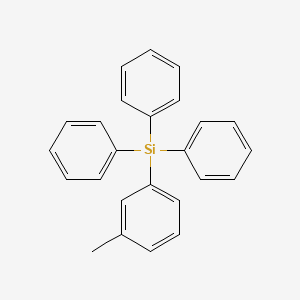
![N-[(1E)-2-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B15075929.png)
